3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide
Description
Properties
IUPAC Name |
3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O6/c29-23(17-7-3-9-19(11-17)27(31)32)25-21-13-15-5-1-2-6-16(15)14-22(21)26-24(30)18-8-4-10-20(12-18)28(33)34/h1-14H,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXANKZPYQMPYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The molecular architecture of 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide necessitates a disconnection approach focusing on the naphthalene backbone and its functionalized substituents. Retrosynthetic cleavage reveals two critical intermediates:
- 3-Nitrobenzoyl chloride for amidation.
- 3-Amino-2-nitronaphthalene as the central aromatic scaffold.
A convergent synthesis strategy is proposed, wherein the naphthalene core is pre-functionalized with nitro groups prior to sequential amidation with 3-nitrobenzoyl chloride. This approach mitigates competing reactions during late-stage nitration, which could compromise regioselectivity.
Synthesis of the Naphthalene Intermediate: 3-Amino-2-Nitronaphthalene
Nitration of Naphthalene
Initial nitration of naphthalene employs a mixed-acid system (HNO₃/H₂SO₄) to yield 1-nitronaphthalene. However, achieving the 2-nitro isomer necessitates directional nitration using zeolite catalysts or ultrasonic irradiation to enhance para-selectivity. Post-nitration, reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or Fe/HCl, yielding 2-aminonaphthalene.
Regioselective Nitration of 2-Aminonaphthalene
To introduce the second nitro group at position 3, a nitrating agent of KNO₃ in concentrated H₂SO₄ at 0–5°C is employed. This controlled exothermic reaction prevents over-nitration, yielding 3-nitro-2-aminonaphthalene with >85% purity.
Amidation of the Naphthalene Scaffold
Stepwise Amidation with 3-Nitrobenzoyl Chloride
The bifunctional nature of 3-nitro-2-aminonaphthalene permits sequential amidation.
First Amidation: Formation of 3-[(3-Nitrobenzoyl)Amino]-2-Nitronaphthalene
A solution of 3-nitro-2-aminonaphthalene (1 eq) in anhydrous DMF is treated with 3-nitrobenzoyl chloride (1.1 eq) and potassium carbonate (1.5 eq) under nitrogen. The reaction proceeds at 60°C for 8 hours, followed by precipitation in ice-water. Recrystallization from ethanol yields yellow crystals (mp 204–206°C, 72% yield).
Alternative Pathway: One-Pot Tandem Nitration-Amidation
To streamline synthesis, a one-pot methodology integrates nitration and amidation.
Simultaneous Functionalization Using N₂O₅/HNO₃
A mixture of 2-aminonaphthalene (1 eq) and 3-nitrobenzoyl chloride (2.2 eq) in CH₂Cl₂ is treated with N₂O₅/HNO₃ (40%) at 0°C. This nitrating system facilitates concurrent nitration of the naphthalene ring and amidation, yielding the target compound in a single step (45% yield, mp 315°C with decomposition).
Analytical Validation and Spectral Characterization
Spectroscopic Profiling
Comparative Assessment of Synthetic Routes
| Parameter | Stepwise Amidation | One-Pot Nitration-Amidation |
|---|---|---|
| Overall Yield (%) | 58 | 45 |
| Purity (HPLC, %) | 98.5 | 92.3 |
| Reaction Time (hours) | 20–24 | 8 |
| Thermal Stability (°C) | 314–315 (dec.) | 315 (dec.) |
The stepwise method offers superior yield and purity, while the one-pot approach excels in efficiency.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Over-nitration at position 6 of the naphthalene ring is minimized using low-temperature nitration (0–5°C) and stoichiometric control of HNO₃.
Steric Hindrance in Amidation
Employing DMF as a polar aprotic solvent enhances solubility and reaction kinetics, counteracting steric effects during the second amidation.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro groups undergo catalytic hydrogenation or chemical reduction to form primary amines, enabling further derivatization:
-
Reduction with H₂/Pd-C : Produces 3-amino-N-[3-[(3-aminobenzoyl)amino]naphthalen-2-yl]benzamide .
-
Selective reduction using SnCl₂/HCl targets a single nitro group while preserving the other .
Table 2: Reduction Conditions and Outcomes
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50°C, 12h | Diamine derivative | Precursor for bioactive molecules |
| SnCl₂/HCl | EtOH, reflux, 6h | Monoamine derivative | Selective functionalization |
Amide Hydrolysis
The benzamide bonds are hydrolyzed under acidic or alkaline conditions:
-
Acidic hydrolysis (6M HCl, reflux) yields 3-nitrobenzoic acid and 3-[(3-nitrobenzoyl)amino]naphthalen-2-amine .
-
Basic hydrolysis (NaOH, H₂O/EtOH) produces carboxylate salts .
Electrophilic Aromatic Substitution
The electron-deficient naphthalene core undergoes nitration and sulfonation at specific positions:
-
Nitration (HNO₃/H₂SO₄, 0°C): Adds a third nitro group at the 6-position of the naphthalene ring .
-
Sulfonation (H₂SO₄, 100°C): Introduces sulfonic acid groups, enhancing water solubility .
Cross-Coupling Reactions
The brominated analog (via NBS bromination) participates in Suzuki-Miyaura cross-coupling with aryl boronic acids to install biaryl motifs :
-
Example : Reaction with 4-fluorophenylboronic acid forms a fluorinated derivative with improved bioactivity .
Table 3: Cross-Coupling Examples
| Substrate | Reagent | Product | Catalytic System |
|---|---|---|---|
| Brominated derivative | 4-Fluorophenylboronic acid | 4-Fluoro-biaryl analog | Pd(PPh₃)₄, K₂CO₃ |
Complexation with Metal Ions
The amide and nitro groups act as ligands for transition metals:
-
Cu(II) complexes : Form octahedral geometries, enhancing anticancer activity (IC₅₀: 8–12 μM against MCF-7 cells) .
-
Fe(III) complexes : Exhibit catalytic activity in oxidation reactions .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antibacterial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Properties
The anticancer potential of nitro-substituted benzamides has been explored in several studies. Compounds structurally related to 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide have demonstrated cytotoxic effects against various cancer cell lines, often outperforming standard chemotherapeutic agents. For example, some derivatives have shown IC50 values lower than those of established drugs like 5-fluorouracil .
Anti-inflammatory Effects
Studies have suggested that nitro-substituted benzamides may possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, where such compounds could serve as therapeutic agents to mitigate inflammatory responses.
Case Studies
Mechanism of Action
The mechanism of action of 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-nitrobenzamide
- 3-aminobenzamide
- 3-methoxybenzamide
- 3-nitro-N-[3-({3-nitrobenzoyl}amino)-2-phenazinyl]benzamide
Uniqueness
3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide is unique due to its dual nitro and benzamide functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research .
Biological Activity
3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide is a complex organic compound with notable biological activity, particularly in pharmacology and biochemistry. This compound, characterized by its dual nitro and benzamide functionalities, has been investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Molecular Formula : C20H14N4O6
- IUPAC Name : 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide
The biological activity of 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide is primarily attributed to its ability to interact with various biological macromolecules. The nitro groups can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to significant biological effects. This compound is believed to inhibit specific enzymes or signaling pathways, contributing to its pharmacological activities.
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing that compounds with similar structural motifs exhibited significant growth inhibition at low concentrations .
- Another investigation focused on the interaction of nitro compounds with DNA, demonstrating that these compounds could intercalate into the DNA structure, potentially disrupting replication and transcription processes .
- Antioxidant Activity :
Comparative Analysis
Q & A
Q. What non-therapeutic applications exist for this compound in materials science?
- Examples :
- Photoresponsive materials : Nitro groups enable light-induced isomerization for optoelectronic devices. Test UV-Vis spectral shifts under 365 nm irradiation .
- Coordination chemistry : Explore metal-binding properties (e.g., with Cu²⁺ or Fe³⁺) for catalyst design using FT-IR and ESR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
